5-Nitro-2-furaldehyde 4-(3-(diethylamino)propyl)semicarbazone
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Overview
Description
5-Nitro-2-furaldehyde 4-(3-(diethylamino)propyl)semicarbazone is a synthetic nitrofuran derivative known for its bacteriostatic and bactericidal properties. It exhibits antibacterial action against a variety of gram-negative and gram-positive microorganisms . This compound is of significant interest in the fields of chemistry, biology, and medicine due to its unique chemical structure and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-2-furaldehyde 4-(3-(diethylamino)propyl)semicarbazone typically involves the reaction of 5-nitro-2-furaldehyde with 4-(3-(diethylamino)propyl)semicarbazide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to control reaction parameters. The use of high-purity starting materials and stringent quality control measures ensures the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Nitro-2-furaldehyde 4-(3-(diethylamino)propyl)semicarbazone undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group or the furan ring.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amine derivatives, while oxidation can produce nitroso compounds .
Scientific Research Applications
5-Nitro-2-furaldehyde 4-(3-(diethylamino)propyl)semicarbazone has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Studied for its antibacterial properties and potential use in developing new antibiotics.
Medicine: Investigated for its potential therapeutic applications, including its use as an antimicrobial agent.
Mechanism of Action
The mechanism of action of 5-Nitro-2-furaldehyde 4-(3-(diethylamino)propyl)semicarbazone involves its interaction with bacterial enzymes and DNA. The compound exerts its antibacterial effects by interfering with the synthesis of bacterial cell walls and proteins. It targets specific enzymes involved in these processes, leading to the inhibition of bacterial growth and replication .
Comparison with Similar Compounds
Similar Compounds
Nitrofurazone: Another nitrofuran derivative with similar antibacterial properties.
5-Nitro-2-furfural semicarbazone: Shares structural similarities and exhibits comparable biological activity.
Uniqueness
5-Nitro-2-furaldehyde 4-(3-(diethylamino)propyl)semicarbazone is unique due to its specific chemical structure, which imparts distinct biological activity and chemical reactivity. Its diethylamino propyl group enhances its solubility and bioavailability compared to other similar compounds .
Properties
CAS No. |
101858-16-6 |
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Molecular Formula |
C13H21N5O4 |
Molecular Weight |
311.34 g/mol |
IUPAC Name |
1-[3-(diethylamino)propyl]-3-[(E)-(5-nitrofuran-2-yl)methylideneamino]urea |
InChI |
InChI=1S/C13H21N5O4/c1-3-17(4-2)9-5-8-14-13(19)16-15-10-11-6-7-12(22-11)18(20)21/h6-7,10H,3-5,8-9H2,1-2H3,(H2,14,16,19)/b15-10+ |
InChI Key |
PCJJYLQECJTKOW-XNTDXEJSSA-N |
Isomeric SMILES |
CCN(CC)CCCNC(=O)N/N=C/C1=CC=C(O1)[N+](=O)[O-] |
Canonical SMILES |
CCN(CC)CCCNC(=O)NN=CC1=CC=C(O1)[N+](=O)[O-] |
Origin of Product |
United States |
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